Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
Benzo[d]thiazoles are a type of organic compound that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Dihydrobenzo[b][1,4]dioxines, on the other hand, are a type of organic compound that contain a six-membered ring with four carbon atoms and two oxygen atoms .
Synthesis Analysis
The synthesis of benzo[d]thiazoles often involves the coupling of substituted 2-amino benzothiazoles with various other compounds . For example, one study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzo[d]thiazoles is characterized by a planar ring and aromaticity, which is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various chemical reactions. For example, they can be used as quorum-sensing inhibitors, which are compounds that inhibit bacterial cell-cell communication .Physical And Chemical Properties Analysis
Benzo[d]thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Researchers have explored thiazole derivatives for their antitumor and cytotoxic properties. For instance, reports the synthesis of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects against prostate cancer cells.
- In a study by , 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed as potential anti-Parkinsonian agents.
- Docking studies (as reported in ) revealed that certain derivatives of benzo[d]thiazol-2-thiol interacted with the active site of Pseudomonas aeruginosa quorum sensing LasR system.
- A recent protocol (published in ) describes the eco-friendly synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives.
Antitumor and Cytotoxic Activity
Anti-Parkinsonian Agents
Quorum Sensing Inhibition
Eco-Friendly Synthesis
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have various pharmacokinetic properties depending on their structure .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as anti-inflammatory activity .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including their chemical structure .
Safety and Hazards
Future Directions
The development of new benzo[d]thiazoles with improved properties is an active area of research. For example, one study reported the design, synthesis, and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds as novel quorum sensing inhibitors .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(11-5-6-13-14(9-11)21-8-7-20-13)22-10-16-18-12-3-1-2-4-15(12)23-16/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQLIFKGMQRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate |
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